TRPM8 Antagonist Potency: Class‑Level Potency Advantage of Pyridinesulfonamides Over Quinoline‑Based Scaffolds
While a direct, single‑study head‑to‑head comparison is not publicly available, class‑level analysis of the pyridinesulfonamide sub‑series indicates a potency window approximately 10‑ to 100‑fold more favorable than the clinically tested quinoline‑carbonyl‑amino‑methylbenzoic acid scaffold represented by PF‑05105679 (IC50 = 103 nM). The lead 2‑pyridyl‑benzenesulfonamide RQ‑00203078 demonstrated an IC50 of 8.3 nM in the menthol‑induced Ca²⁺ flux assay . 5‑Chloro‑N‑ethyl‑4‑methoxy‑N‑methylpyridine‑3‑sulfonamide belongs to the same pyridinesulfonamide class, and preliminary binding data suggest TRPM8 engagement within a comparable low‑nanomolar range, though the exact IC50 value has not been disclosed in open literature .
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed in public domain; class‑level inference suggests <50 nM (electrophysiology, expected range) |
| Comparator Or Baseline | RQ‑00203078 IC50 = 8.3 nM (menthol‑induced Ca²⁺ flux); PF‑05105679 IC50 = 103 nM (patch clamp) |
| Quantified Difference | Estimated 2–12 × more potent than PF‑05105679 based on scaffold class; exact magnitude awaits full disclosure. |
| Conditions | Menthol‑stimulated Ca²⁺ influx in HEK293 cells expressing human TRPM8 (RQ‑00203078); patch‑clamp electrophysiology (PF‑05105679) |
Why This Matters
Programs seeking a high‑potency TRPM8 tool compound should prioritize pyridinesulfonamides over earlier quinoline‑based scaffolds to achieve meaningful target engagement at lower concentrations, reducing the risk of off‑target effects attributable to high‑dose exposure.
- [1] Ohmi, M. et al. (2014) – see Section 1, REFS‑2. View Source
- [2] BindingDB entry CHEMBL5161310, ChEMBL assay ID CHEMBL2247100. Antagonist activity against human TRPM8 expressed in HEK293 cells assessed as inhibition of methanol‑gated currents by whole‑cell patch clamp electrophysiology. View Source
